molecular formula C15H17N5O B2646188 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396889-38-5

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2646188
CAS No.: 1396889-38-5
M. Wt: 283.335
InChI Key: QGMRGQKJIALNGS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a urea derivative characterized by a phenyl group attached to one nitrogen of the urea moiety and a pyrimidine ring substituted with pyrrolidine at the other nitrogen. The pyrimidine-pyrrolidine substituent introduces a heterocyclic amine system, which may enhance solubility and influence binding affinity in biological systems.

Properties

IUPAC Name

1-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-16-14(17-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMRGQKJIALNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, a comparative analysis with structurally or functionally related compounds is provided below.

Structural and Functional Analogues

2.1.1 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea (TDZ)
  • Molecular Formula : C₉H₈N₄OS
  • Molecular Weight : 220.25 g/mol
  • Key Features : Replaces the pyrimidine-pyrrolidine group with a thiadiazole ring.
  • Biological Activity : Acts as a plant growth regulator, though its chlorine-free alternatives are sought due to environmental concerns .
2.1.2 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
  • Molecular Formula : C₁₉H₁₈N₄O₂
  • Molecular Weight : 334.38 g/mol
  • CAS Number : 1396581-12-6
  • Key Features: Contains a phenoxy-substituted pyrimidine and an ethylphenyl group.
  • Comparison: The ethylphenyl substituent may enhance metabolic stability compared to the target compound’s pyrrolidine group. The phenoxy group could reduce basicity relative to pyrrolidine, affecting solubility .
2.1.3 Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)
  • Examples :
    • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Methyl- and dimethylpiperazine variants.
  • Key Features : Share a pyrimidine-related core but lack the urea moiety. Piperazine substituents modulate pharmacokinetics.
  • Comparison : The urea group in the target compound may confer hydrogen-bonding capabilities absent in these derivatives, influencing enzyme inhibition profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Biological Activity/Notes
This compound Not provided Not provided Not available Pyrimidine-pyrrolidine, urea core Hypothesized kinase/agrochemical roles
1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea (TDZ) C₉H₈N₄OS 220.25 Not available Thiadiazole substituent Plant growth regulator
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea C₁₉H₁₈N₄O₂ 334.38 1396581-12-6 Phenoxy-pyrimidine, ethylphenyl group Research use; enhanced lipophilicity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₇H₁₅N₅O₃ 337.34 Not available Benzodioxol, piperazine-pyrido-pyrimidone Kinase inhibition (speculative)

Key Research Findings

  • Structural Impact on Bioactivity : The pyrrolidine group in the target compound may improve solubility in polar solvents compared to TDZ’s thiadiazole, though this requires experimental validation .
  • Substituent Effects: Ethylphenyl and phenoxy groups (as in ’s compound) enhance steric bulk and metabolic stability, whereas pyrrolidine could favor target engagement through amine-mediated interactions .

Biological Activity

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, with the CAS number 1396889-38-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a phenyl group, a pyrrolidine ring, and a pyrimidine ring, which contribute to its diverse biological interactions.

Structural Overview

The molecular structure of this compound can be represented as follows:

InChI InChI 1S C15H17N5O c21 15 18 12 6 2 1 3 7 12 19 13 10 16 14 17 11 13 20 8 4 5 9 20 h1 3 6 7 10 11H 4 5 8 9H2 H2 18 19 21 \text{InChI InChI 1S C15H17N5O c21 15 18 12 6 2 1 3 7 12 19 13 10 16 14 17 11 13 20 8 4 5 9 20 h1 3 6 7 10 11H 4 5 8 9H2 H2 18 19 21 }

Physical Properties

PropertyValue
Molecular FormulaC15H17N5O
Molecular Weight273.33 g/mol
IUPAC Name1-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that this compound may inhibit certain enzymes or receptors involved in various biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with structural similarities have shown promising results in inhibiting tumor growth in murine models. The compound's mechanism may involve modulation of signaling pathways critical for cancer cell proliferation and survival.

Antimicrobial Properties

Research has demonstrated that urea derivatives can possess antimicrobial properties. In particular, studies have reported moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL . The presence of the pyrimidine and pyrrolidine moieties is believed to enhance these effects.

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of pyrimidine-based compounds, it was found that modifications to the urea structure significantly improved the inhibition of tumor growth in xenograft models. The most effective derivative demonstrated an IC50 value in the nanomolar range against specific cancer cell lines.

Case Study 2: Antimicrobial Assessment

A series of urea derivatives were tested for their antimicrobial efficacy. Among these, this compound exhibited notable activity against Candida albicans, with an MIC of 250 μg/mL .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Compound APyrimidine + UreaModerate antimicrobial activity
Compound BPyrrolidine + UreaSignificant antitumor effects
Compound CPhenyl + Pyrimidine + UreaPotent enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea?

  • Methodological Answer : The synthesis typically involves coupling a phenyl isocyanate derivative with a pyrimidine-containing amine. For example, a similar urea derivative was synthesized by reacting 5-aminoquinoline with phenylisocyanate in dry dichloromethane under ambient conditions, followed by recrystallization from methanol to achieve 78% yield . Key steps include controlled addition of reagents and solvent selection to minimize side reactions.

Q. What structural features influence the compound's reactivity and biological activity?

  • Methodological Answer : The urea linkage provides hydrogen-bonding capability, while the pyrrolidine-pyrimidine moiety enhances solubility and target binding. Substituents on the phenyl ring (e.g., halogens) and pyrimidine modifications (e.g., dimethylamino groups) significantly alter electronic properties and biological activity, as seen in analogs like 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection. For example, recrystallization and chromatography (e.g., silica gel) are critical for isolating high-purity fractions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer : Systematic variation of temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry is recommended. Automated reactors enable precise control of parameters like pressure and mixing rates, reducing batch variability. Computational tools (e.g., quantum chemical calculations) predict optimal conditions, as demonstrated by ICReDD’s reaction path search methods .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Verify compound purity via orthogonal methods (HPLC, NMR) to rule out degradation products. Compare structural analogs (e.g., fluorine vs. chlorine substituents) to identify substituent-specific effects .

Q. How do computational methods predict the compound's reactivity and binding modes?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies), while molecular docking simulates protein-ligand interactions. For example, PubChem-derived InChI keys enable virtual screening of derivatives for target affinity .

Q. What approaches establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) and test against target proteins. Compare bioactivity data in tabular form, as seen in studies of pyrimidine-urea derivatives . Machine learning models can correlate structural descriptors (e.g., logP, polar surface area) with activity trends.

Q. How are solvent effects evaluated systematically during synthesis?

  • Methodological Answer : Conduct solvent screens using dielectric constant (ε) as a variable. Polar aprotic solvents (e.g., DMF) may enhance nucleophilic reactivity, while non-polar solvents (e.g., toluene) favor urea formation. Solvent-free or green chemistry approaches (e.g., ball milling) reduce environmental impact .

Q. What methods analyze degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation pathways. Forced degradation (acid/base, oxidative stress) reveals labile functional groups. Compare results to pharmacopeial standards for excipient compatibility .

**How to design experiments validating hypothesized protein binding modes?

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